

In-Depth Technical Guide: Structural Analysis and Properties of NC-174

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NC-174

Cat. No.: B1677926

[Get Quote](#)

This guide provides a comprehensive technical overview of **NC-174**, a novel guanidine-based compound with significant potential in taste receptor research. It is intended for researchers, scientists, and drug development professionals interested in the structural properties, biological activity, and experimental methodologies associated with this molecule.

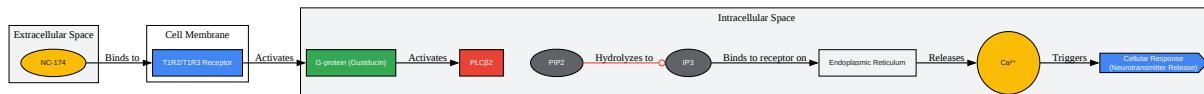
Introduction

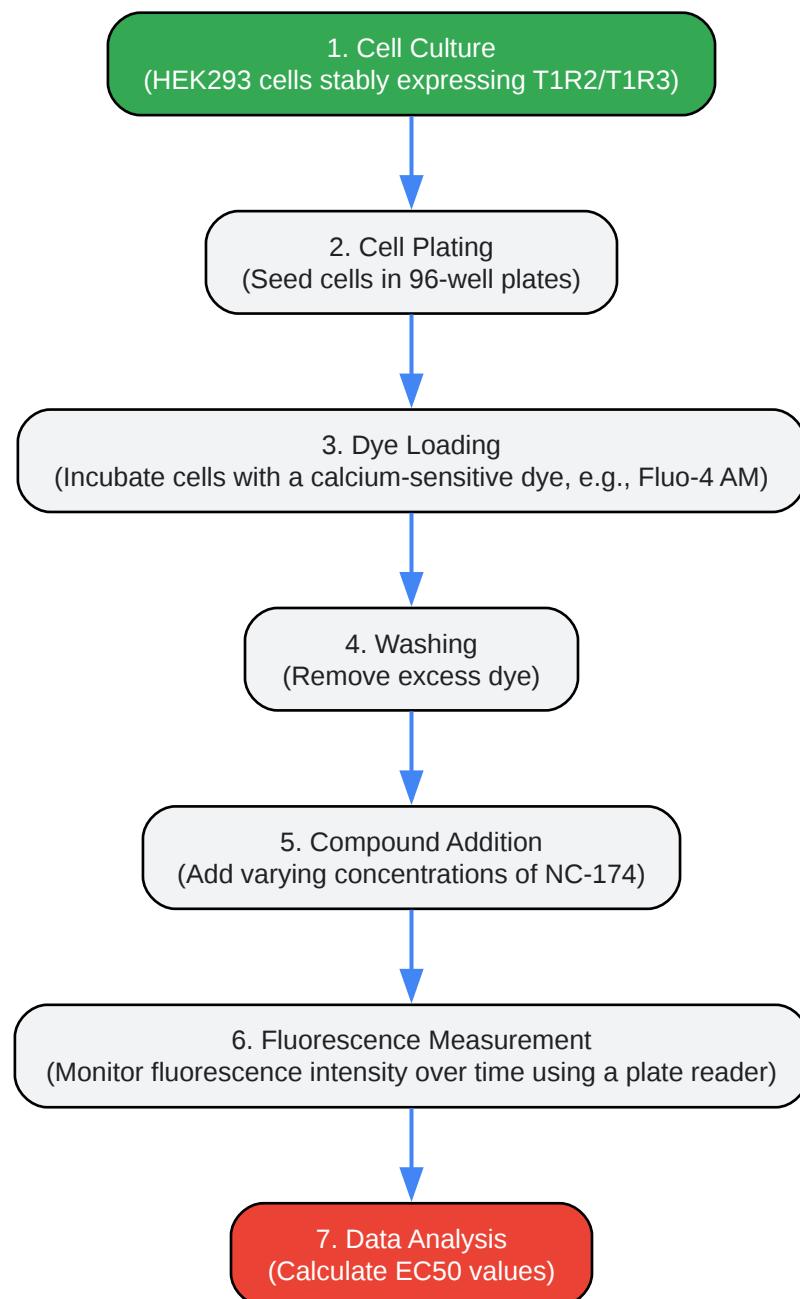
NC-174, also known as CP-Dpm-GA, is a super-strong guanidine compound that exhibits intense sweetness, reported to be over 300,000 times sweeter than sucrose.^[1] Its potent activity makes it a valuable molecular probe for studying the human sweet taste receptor, a G-protein coupled receptor (GPCR) heterodimer composed of the T1R2 and T1R3 subunits. The inherent fluorescence of **NC-174** further enhances its utility in various bioassays.

Physicochemical Properties

The fundamental physicochemical properties of **NC-174** are summarized in the table below. This data is essential for its application in experimental settings, including solubility and concentration calculations.

Property	Value	Reference
Chemical Name	N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidinoacetic acid	[2]
Synonyms	CP-Dpm-GA	[1]
CAS Number	138460-25-0	[2]
Molecular Formula	C ₂₃ H ₂₀ N ₄ O ₂	[1]
Molecular Weight	384.43 g/mol	[1]
Appearance	[Details from primary source, likely a solid]	
Solubility	[Details from primary source, e.g., Soluble in DMSO, ethanol]	
Purity	[Details from primary source, e.g., >98% by HPLC]	
Storage Conditions	Room temperature in continental US; may vary elsewhere.	[1]


Biological Activity and Mechanism of Action


NC-174 functions as a potent agonist of the T1R2/T1R3 sweet taste receptor. The binding of **NC-174** to this receptor initiates a downstream signaling cascade, characteristic of GPCR activation.

Sweet Taste Receptor Signaling Pathway

The activation of the T1R2/T1R3 receptor by a sweet ligand like **NC-174** triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, primarily gustducin. The activated G-protein, in turn, stimulates phospholipase C beta 2 (PLC β 2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, causing the release of stored intracellular calcium (Ca^{2+}). This increase in cytosolic Ca^{2+} concentration ultimately leads to neurotransmitter release and the perception of sweet taste.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A labeled guanidine ligand for studying sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a new cell-based assay to measure the activity of sweeteners in fluorescent food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structural Analysis and Properties of NC-174]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677926#structural-analysis-and-properties-of-nc-174\]](https://www.benchchem.com/product/b1677926#structural-analysis-and-properties-of-nc-174)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com